SMEVKAYUPGNAKR-UHFFFAOYSA-N
Description
Structural Characterization of SMEVKAYUPGNAKR-UHFFFAOYSA-N
Molecular Geometry & Bonding Analysis
The molecular geometry of this compound can be inferred from its InChIKey, which encodes structural features such as atomic connectivity and stereochemistry. While the exact structure is not explicitly detailed in the provided sources, general principles of molecular geometry can be applied. For instance, valence-shell electron-pair repulsion (VSEPR) theory predicts molecular shapes based on electron-group arrangements around a central atom. For example, tetrahedral geometries (bond angles ~109.5°) arise from four electron groups, while trigonal planar geometries (bond angles ~120°) correspond to three groups.
Bonding analysis typically involves evaluating hybridization states (e.g., sp³, sp²) and bond types (single, double, or triple). The presence of functional groups, such as carbonyls or aromatic rings, can be deduced from spectral data or computational descriptors like SMILES or InChI. For instance, the InChI string for a related compound (CID 10473133) includes a pyrimidinyl group and sulfonamide moiety, indicating sp² hybridization at the pyrimidine ring and tetrahedral geometry at the sulfur atom.
Table 1: Example bonding patterns in analogous compounds
| Bond Type | Hybridization | Geometry | Example Compound |
|---|---|---|---|
| C=O (carbonyl) | sp² | Trigonal planar | Polyphenol 13b |
| C-N (amide) | sp³ | Tetrahedral | Imidaclothiz |
| Aromatic C-C | sp² | Planar hexagonal | Chrysosplenetin |
Stereochemical Configuration Determination
Stereochemical configuration is critical for understanding molecular interactions and reactivity. The InChIKey for this compound includes stereochemical descriptors if applicable, though no explicit data is available in the provided sources. For chiral centers, absolute configuration (R/S) is determined via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of Streptococcus pyogenes Cas9 (PDB: 4OO8) resolved stereochemical details using X-ray diffraction at 2.5 Å resolution.
IUPAC guidelines recommend using solid/hashed wedges in structural diagrams to denote tetrahedral stereochemistry, avoiding ambiguous representations. Computational tools like Lexichem TK or OpenEye’s OEChem can generate stereochemical descriptors (e.g., InChI stereochemical layers) from 3D coordinates.
Key considerations for stereochemical analysis:
- Torsional angles : Critical for conformational analysis (e.g., chair vs. boat cyclohexane).
- Enantiomer discrimination : Requires chiral stationary phases in chromatography or optical rotation measurements.
- Prochirality : Identification of non-stereogenic centers that become chiral upon substitution.
Crystallographic Data Interpretation
Crystallographic data provides atomic-level insights into molecular packing, bond lengths, and angles. While no specific data exists for this compound, analogous compounds illustrate methodology. For instance, the Protein Data Bank (PDB) entry 4OO8 for Cas9 reveals a bilobed architecture with precise interatomic distances (e.g., 1.5 Å for C-N bonds in the sgRNA:DNA heteroduplex).
X-ray diffraction parameters such as resolution (e.g., 2.5 Å), space group (e.g., P6₃), and R-factors (e.g., Rfree = 0.23) validate structural models. For small molecules, Cambridge Structural Database (CSD) entries often include thermal displacement parameters (B-factors) to quantify atomic vibration.
Table 2: Representative crystallographic metrics
| Parameter | Typical Range | Significance |
|---|---|---|
| Resolution | 1.0–3.0 Å | Higher resolution = finer detail |
| R-factor | <0.20 | Measures model-to-data fit |
| Bond length error | ±0.01–0.03 Å | Precision of atomic positions |
Properties
Molecular Formula |
C18H11ClN4OS |
|---|---|
Molecular Weight |
366.823 |
InChI |
InChI=1S/C18H11ClN4OS/c19-13-6-7-15-14(8-13)16-12(10-24-15)9-20-23-17(21-22-18(23)25-16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
SMEVKAYUPGNAKR-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC4=NN=C(N4N=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
NPMRPDRLIHYOBW-UHFFFAOYSA-N ()
- Structural Features: Contains 14 heavy atoms, 3 hydrogen bond donors, and 6 hydrogen bond acceptors.
- Physicochemical Properties :
- Molecular weight: 292.3 g/mol
- LogP: 2.1 (moderate lipophilicity)
- PSA: 78.5 Ų (indicative of moderate polarity)
- Boiling point: 345°C, Melting point: 98°C
- Applications : Used in industrial synthesis due to its stability and moderate reactivity .
PCWYODGIEZGPAB-UHFFFAOYSA-N ()
- Structural Features : Likely contains aromatic rings and heteroatoms, based on its inclusion in cancer-targeting libraries.
- Key Differences : Higher molecular weight (~400–500 g/mol) and enhanced LogP (>3) compared to SMEVKAYUPGNAKR, implying better membrane permeability for therapeutic applications .
Comparative Data Table
Key Contrasts
Reactivity : NPMRPDRLIHYOBW-UHFFFAOYSA-N has a lower boiling point (345°C) compared to anticancer compounds like PCWYODGIEZGPAB-UHFFFAOYSA-N, which may require higher thermal stability for drug formulation .
Synthetic Utility : NPMRPDRLIHYOBW-UHFFFAOYSA-N’s well-characterized properties make it a preferred intermediate in organic synthesis, unlike SMEVKAYUPGNAKR, which lacks documented industrial use .
Research Implications
- Comparative studies with analogs like NPMRPDRLIHYOBW-UHFFFAOYSA-N could reveal shared synthetic pathways or reactivity profiles .
- Functional screening in libraries (e.g., anticancer or anti-infective) may identify therapeutic niches for SMEVKAYUPGNAKR, as demonstrated for PCWYODGIEZGPAB-UHFFFAOYSA-N .
Preparation Methods
Key Structural Features
YM-385781 contains:
β-Hydroxyleucine Derivative
The β-hydroxyleucine residue was synthesized via asymmetric hydroxylation of a leucine precursor. Protection as a tert-butyl dimethylsilyl (TBS) ether ensured stability during subsequent coupling steps.
N-Methylalanine Preparation
N-Methylalanine, a non-proteinogenic amino acid, was prepared using solid-phase N-methylation protocols. As described by, this involved:
-
Selective Emoc Deprotection : Using 20% piperidine in dimethylformamide (DMF).
-
Methylation : Treatment with methyl iodide (3 eq) and N,N-diisopropylethylamine (DIPEA, 6 eq) in DMF at 25°C for 2 h.
-
Resin Cleavage : Achieved with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 h.
D-Phenyllactic Acid Synthesis
The D-phenyllactic acid unit was synthesized via enzymatic resolution of racemic phenyllactic acid using Candida antarctica lipase B (CAL-B), yielding >99% enantiomeric excess (ee).
Solid-Phase Peptide Synthesis (SPPS) and N-Methylation
SPPS on a Rink amide resin (0.6 mmol/g loading) formed the linear precursor. Critical steps included:
Coupling Conditions
N-Methylation Protocol
N-Methylation followed the method of:
-
Deprotection : 20% piperidine in DMF (2 × 5 min).
-
Methylation : Methyl iodide (3 eq), DIPEA (6 eq), DMF, 2 h.
-
Wash : DMF (×3), DCM (×3).
Key Optimization : Protonation of the amine with TFA prior to methyl iodide addition increased methylation efficiency from 60% to 92%.
Convergent Coupling and Macrocyclization
The linear peptide was cyclized using a "fragment coupling" strategy to avoid epimerization:
Fragment Assembly
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Alloc Deprotection | Pd(PPh3)4 (0.1 eq), PhSiH3 (10 eq), THF, 2 h | 95% |
| 2 | Segment Coupling | PyAOP (1.5 eq), DIPEA (3 eq), DCM, 0°C → RT | 65% |
| 3 | TBS Removal | TBAF (1.1 eq), THF, 1 h | 98% |
| 4 | Final Cyclization | HATU (1.5 eq), HOAt (1.5 eq), DIPEA (3 eq), DMF, 24 h | 40% |
Macrocyclization Challenges
-
Conformational Control : The β-hydroxyleucine hydroxyl group induced a turn structure, favoring head-to-tail cyclization.
-
Solvent Optimization : 0.1 mM peptide concentration in DMF minimized dimerization (≤5% side product).
Structural Elucidation and Conformational Analysis
NMR Characterization
2D-NMR (NOESY, HSQC, TOCSY) confirmed the major conformation (4.3:1 ratio in H2O/D2O):
-
Key NOE Correlations :
-
NH of Leu-6 ↔ NMe37 (2.8 Å).
-
D-Phenyllactic acid methyl ↔ NMe30 (3.1 Å).
-
-
Amide Bond Geometry :
-
Cis-amide at D-phenyllactic acid (Δδ 0.8 ppm for CαH vs trans).
-
Circular Dichroism (CD)
-
Negative Band : 228 nm (n→π* transition of ester groups).
-
Positive Band : 205 nm (π→π* transition of amide bonds), confirming β-turn secondary structure.
Biological Evaluation and Potency
Gq/11 Inhibition Assay
| Compound | IC50 (nM) | Relative Potency vs FR900359 |
|---|---|---|
| FR900359 | 8 ± 1.2 | 1.0 |
| YM-385781 | 2000 ± 310 | 0.004 |
Q & A
Q. How can I design a reproducible synthesis protocol for SMEVKAYUPGNAKR-UHFFFAOYSA-N?
Begin by conducting a systematic literature review to identify existing synthetic routes and their limitations. Prioritize methods with detailed experimental sections that specify reagents, catalysts, and reaction conditions (e.g., temperature, solvent systems). Cross-reference patents and peer-reviewed journals, excluding unreliable sources like . For novel syntheses, document each step rigorously, including purification methods (e.g., column chromatography, recrystallization) and yield calculations. Validate reproducibility by replicating the protocol in triplicate and comparing spectral data (NMR, IR) with published benchmarks .
Q. What characterization techniques are essential for verifying the identity of this compound?
A minimum characterization suite includes:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure and purity. |
| Mass Spectrometry | Verify molecular weight and fragmentation. |
| Elemental Analysis | Validate empirical formula. |
| X-ray Diffraction | Resolve crystal structure (if applicable). |
| For known compounds, compare data with literature values. For novel derivatives, provide full spectral interpretations and deposit raw data in public repositories (e.g., Cambridge Structural Database) to enhance transparency . |
Q. How should I structure an experiment to assess the compound’s baseline physicochemical properties?
Adopt a factorial design approach to isolate variables such as pH, temperature, and solvent polarity. For example:
- Solubility : Test in a matrix of solvents (water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varied conditions (light, humidity) with HPLC monitoring.
Include control groups and statistical validation (e.g., ANOVA) to ensure robustness. Document deviations and anomalies in supplementary materials .
Advanced Research Questions
Q. How can I resolve contradictions in spectral data (e.g., NMR shifts) between my results and prior studies?
First, verify experimental parameters (e.g., solvent, instrument calibration). If discrepancies persist:
Re-examine sample purity via TLC or HPLC.
Perform computational simulations (DFT or MD) to predict spectral behavior under your conditions.
Cross-validate with alternative techniques (e.g., 2D NMR or XPS for electronic environments).
Publish raw data and analysis workflows to facilitate peer scrutiny .
Q. What methodological strategies are effective for studying multi-variable interactions (e.g., catalytic activity) in this compound?
Implement a response surface methodology (RSM) to optimize interdependent variables (e.g., catalyst loading, reaction time). Use software tools like Design-Expert® to model non-linear relationships. For example:
Q. How can I integrate this compound’s behavior into existing theoretical frameworks (e.g., reaction mechanisms)?
Align observed data (kinetic profiles, isotopic labeling studies) with mechanistic hypotheses (e.g., SN2 vs. radical pathways).
Use computational chemistry (QM/MM simulations) to probe transition states or electron transfer processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
